8-Mercapto-1-octanol

Catalog No.
S1921003
CAS No.
33065-54-2
M.F
C8H18OS
M. Wt
162.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Mercapto-1-octanol

CAS Number

33065-54-2

Product Name

8-Mercapto-1-octanol

IUPAC Name

8-sulfanyloctan-1-ol

Molecular Formula

C8H18OS

Molecular Weight

162.3 g/mol

InChI

InChI=1S/C8H18OS/c9-7-5-3-1-2-4-6-8-10/h9-10H,1-8H2

InChI Key

XJTWZETUWHTBTG-UHFFFAOYSA-N

SMILES

C(CCCCS)CCCO

Canonical SMILES

C(CCCCS)CCCO

8-Mercapto-1-octanol is a thiol compound with the molecular formula C₈H₁₈OS. It features a hydroxyl group (-OH) and a thiol group (-SH) on an octane chain, which contributes to its unique chemical properties. This compound is primarily used in the formation of self-assembled monolayers on metallic surfaces, particularly gold, due to its ability to form strong covalent bonds with metal atoms. The presence of both functional groups allows for versatile applications in various fields, including materials science and biochemistry .

The primary application of 8-Mercapto-1-octanol in research involves its interaction with proteins. The thiol group can cleave disulfide bonds within proteins, a process crucial for protein studies. The hydrophobic octyl group allows the molecule to interact with protein surfaces, while the hydroxyl group provides some water solubility. This combination of properties enables 8-Mercapto-1-octanol to selectively target and modify proteins [].

  • Self-Assembly: It readily forms self-assembled monolayers (SAMs) on gold surfaces through thiol-metal interactions, which are characterized by the formation of ordered structures that can be used in sensor applications and electronic devices .
  • Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions, altering its chemical reactivity and functionality .
  • Esterification: The hydroxyl group can react with carboxylic acids to form esters, allowing for further functionalization of the compound in synthetic pathways .

Research indicates that 8-Mercapto-1-octanol exhibits biological activity, particularly in electrochemical applications. It has been studied for its potential in biosensors where it can facilitate electron transfer processes. Its ability to form stable SAMs can enhance the sensitivity and selectivity of biosensors by providing a controlled environment for biochemical interactions .

The synthesis of 8-Mercapto-1-octanol typically involves:

  • Alkylation of Thiols: Starting from 1-octanol, the thiol group can be introduced through various alkylation reactions involving sulfur-containing reagents.
  • Reduction of Disulfides: Another method involves the reduction of disulfide precursors to yield the desired thiol compound.
  • Direct Synthesis: Some synthetic routes may employ direct methods involving sulfur sources combined with alcohols under specific conditions to yield 8-Mercapto-1-octanol directly .

8-Mercapto-1-octanol has several notable applications:

  • Electrochemical Sensors: Its ability to form SAMs makes it suitable for use in electrochemical sensors, enhancing detection limits and response times.
  • Nanotechnology: It is utilized in the fabrication of nanostructured materials and devices due to its surface modifying properties.
  • Bioconjugation: The compound serves as a linker in bioconjugation strategies, facilitating the attachment of biomolecules to surfaces for various biomedical applications .

Studies have shown that 8-Mercapto-1-octanol interacts effectively with various metal surfaces, particularly gold. These interactions are crucial for the stability and functionality of SAMs formed on these surfaces. The electrochemical properties of these layers have been extensively studied, revealing insights into charge transfer mechanisms and surface reactivity under different conditions .

Several compounds share structural similarities with 8-Mercapto-1-octanol. Below is a comparison highlighting their unique characteristics:

Compound NameFunctional GroupsUnique Features
1-Octanethiol-SHSimple thiol without hydroxyl group
8-Amino-1-octanol-NH₂ and -OHAmino group provides different reactivity
8-Mercaptooctanoic Acid-SH and -COOHCarboxylic acid enhances solubility and reactivity
3-Mercaptopropionic Acid-SH and -COOHShorter chain length affects self-assembly properties

These compounds exhibit varying degrees of reactivity and application potential based on their functional groups and chain lengths. The presence of both hydroxyl and thiol groups in 8-Mercapto-1-octanol allows for unique interactions not found in simpler thiols or other functionalized compounds .

XLogP3

2.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Dates

Modify: 2023-08-16

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